Product packaging for 5-Aminopyrazolidin-3-one(Cat. No.:)

5-Aminopyrazolidin-3-one

Cat. No.: B12366538
M. Wt: 101.11 g/mol
InChI Key: MLTOSGYUFOMWSV-UHFFFAOYSA-N
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Description

5-Aminopyrazolidin-3-one is a useful research compound. Its molecular formula is C3H7N3O and its molecular weight is 101.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O B12366538 5-Aminopyrazolidin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

IUPAC Name

5-aminopyrazolidin-3-one

InChI

InChI=1S/C3H7N3O/c4-2-1-3(7)6-5-2/h2,5H,1,4H2,(H,6,7)

InChI Key

MLTOSGYUFOMWSV-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1=O)N

Origin of Product

United States

Historical Development and Foundational Aspects of Pyrazolidinone Chemistry

Early Discoveries and Evolution of the Pyrazolidinone Ring System

The pyrazolidinone ring system, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, was not extensively studied in the early era of organic chemistry. arkat-usa.orgresearchgate.netscispace.com The first significant reports on 3-pyrazolidinones emerged in the 1940s. arkat-usa.orgresearchgate.netscispace.com These compounds are classified as cyclic (internal) hydrazides of 3-hydrazinopropanoic acid. arkat-usa.orgresearchgate.netscispace.com

The most fundamental and common method for synthesizing the 3-pyrazolidinone core involves the treatment of α,β-unsaturated carboxylic acid derivatives, such as acrylates, with hydrazine (B178648) hydrate (B1144303). arkat-usa.orgresearchgate.netscispace.com Despite the straightforwardness of this preparation, the field remained relatively quiet until the latter half of the 20th century. arkat-usa.orgresearchgate.netscispace.com Since then, the importance of pyrazolidinones has grown substantially, driven by their use in industrial applications and their diverse biological activities. arkat-usa.orgresearchgate.netscispace.com The progress in pyrazolidinone chemistry has been periodically summarized in major reviews by Dorn in 1981, Claramunt and Elguero in 1991, and a partial review by Svete in 2008. arkat-usa.orgresearchgate.net

Significant Milestones in the Synthesis of Functionalized Pyrazolidinones

The journey from the simple parent ring to complex, functionalized pyrazolidinones is marked by several key synthetic advancements. Early methods primarily relied on the cyclization of appropriately substituted precursors.

Key Synthetic Approaches:

MethodDescriptionStarting MaterialsKey ReagentsReference
From α,β-Unsaturated EstersThis is the most general method where heating acrylates with hydrazine hydrate yields the pyrazolidinone ring.α,β-Unsaturated estersHydrazine hydrate arkat-usa.orgresearchgate.netscispace.com
From β-Hydroxy Estersβ-Sulfonyloxy esters serve as suitable substrates for the preparation of 3-pyrazolidinones.β-Hydroxy esters (e.g., methyl N-benzyloxycarbonyl-O-tosylserinate)Hydrazine hydrate arkat-usa.orgresearchgate.net
Stepwise FunctionalizationA major advancement was the development of methods for the easy, stepwise functionalization of the 3-pyrazolidinone core, allowing for the introduction of various substituents at different positions on the ring. arkat-usa.orgresearchgate.net This enables the creation of polysubstituted derivatives by controlling the reaction conditions for N(1) and N(2) alkylation and substitution at other ring positions. arkat-usa.orgresearchgate.net5-substituted 4-aminopyrazolidin-3-onesAldehydes, ketones, alkyl halides arkat-usa.orgresearchgate.netresearchgate.net
C-H Bond FunctionalizationMore recent milestones include the use of transition-metal catalysis (e.g., Rhodium) for direct C-H bond activation. This allows for the efficient synthesis of complex fused-ring systems, such as pyrazolidinone-fused benzotriazines, under redox-neutral conditions. nih.govacs.org1-Phenylpyrazolidinones, OxadiazolonesRh(III) catalyst nih.govacs.org
Catalyst-Controlled Divergent SynthesisAdvanced strategies use specific catalytic systems to control reaction pathways, enabling the construction of multiple distinct heterocyclic skeletons from the same set of starting materials. For example, pyrazolidinones can react with 3-alkynyl-3-hydroxyisoindolinones to form different products like tetrahydropyrimidinones or 3-acylindoles depending on the catalyst used. nih.govPyrazolidinones, 3-Alkynyl-3-hydroxyisoindolinonesVarious metal catalysts nih.gov

The ability to functionalize the pyrazolidinone ring at multiple positions has been a critical development. The two nitrogen atoms within the ring exhibit different reactivity; the N(1) position is more basic and nucleophilic, typically reacting first with electrophiles. arkat-usa.org This inherent difference has been exploited to achieve selective functionalization.

Contemporary Research Trajectories in 5-Aminopyrazolidin-3-one Chemical Science

Current research in the field of pyrazolidinone chemistry is vibrant and multifaceted, with a significant focus on creating molecules with specific, high-value applications, particularly in medicinal chemistry.

One major trajectory is the synthesis of complex, polyfunctionalized, and often bicyclic pyrazolidinone derivatives. nih.govsemanticscholar.org These efforts are aimed at producing scaffolds for drug discovery. For instance, bicyclic pyrazolidinones have been investigated as antibacterial agents. uni-saarland.denih.govacs.org The core idea is that by modifying the pyrazolidinone nucleus, particularly through the addition of electron-withdrawing groups, the antibacterial potency can be significantly improved. acs.org

A specific and highly relevant area of contemporary research involves the synthesis of 4-aminopyrazolidin-3-ones, which are structural analogs of the antibiotic D-cycloserine. researchgate.net A simple five-step synthesis has been developed to create these fully substituted analogs, highlighting the continued interest in pyrazolidinones as mimics of biologically important molecules. researchgate.net

Modern synthetic methods are central to this research. The use of transition-metal-catalyzed C-H/N-H bond functionalization represents a state-of-the-art approach to building pyrazolidinone-fused heterocycles with high efficiency and atom economy. nih.govacs.org Furthermore, catalyst-controlled divergent reactions are expanding the chemical space accessible from pyrazolidinone starting materials, allowing for the creation of diverse molecular architectures. nih.gov Research also explores novel cycloaddition reactions to construct highly functionalized N,N'-bicyclic pyrazolidinones. researchgate.net

Examples of Contemporary Research Focus:

Research AreaDescriptionExample Compounds/TargetsReference
Antibacterial AgentsDevelopment of monocyclic and bicyclic pyrazolidinones with antibacterial activity.LY193239, LY255262 nih.govacs.org
D-Cycloserine AnalogsSynthesis of fully substituted 4-aminopyrazolidin-3-ones as 'aza-deoxa' analogs of D-cycloserine.(4RS,5RS)-4-aminopyrazolidin-3-ones researchgate.net
Fused Heterocyclic SystemsConstruction of pyrazolidinone-fused benzotriazines and other complex polycycles via C-H activation.Pyrazolidinone-fused benzotriazines nih.govacs.org
Peptide MimeticsUse of fused pyrazolidinone analogues as conformationally constrained scaffolds for mimicking peptides.3-amino-1,5-diazabicyclo[3.3.0]octan-2-ones semanticscholar.org
Catalyst-Free SynthesisDevelopment of efficient, one-pot, catalyst-free methods for creating functionalized heterocyclic systems derived from pyrazolidinone precursors.Functionalized pyrrolo[1,2-a]quinoxalines beilstein-journals.org

Advanced Synthetic Methodologies for 5 Aminopyrazolidin 3 One and Its Chemical Congeners

Strategic Approaches to Pyrazolidinone Core Construction

The fundamental architecture of the pyrazolidin-3-one (B1205042) ring is typically assembled through cyclization reactions that form the key nitrogen-nitrogen and nitrogen-carbon bonds. Modern synthetic strategies have evolved to allow for precise control over the substitution pattern and stereochemistry of the resulting heterocycle.

Condensation Reactions Involving α,β-Unsaturated Carboxylic Acid Derivatives and Hydrazine (B178648) Hydrate (B1144303)

The most direct and widely employed method for constructing the pyrazolidin-3-one core is the condensation reaction between an α,β-unsaturated carboxylic acid derivative and hydrazine hydrate or its substituted analogues. nih.gov This reaction proceeds via a conjugate addition of the hydrazine to the Michael acceptor, followed by an intramolecular cyclization through condensation to form the five-membered ring.

The general mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom onto the β-carbon of the unsaturated system, forming a hydrazino-propanoate intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the carbonyl carbon of the ester or other carboxylic acid derivative, with the elimination of a small molecule (e.g., alcohol), yields the pyrazolidin-3-one ring. nih.gov The versatility of this method lies in the wide availability of both starting materials. By choosing appropriately substituted α,β-unsaturated precursors, a variety of functional groups can be introduced at different positions of the pyrazolidinone ring. For the synthesis of 5-aminopyrazolidin-3-one congeners, a key strategy would involve the use of a β-amino-α,β-unsaturated ester, where the amino group is suitably protected to prevent interference with the cyclization reaction.

A notable example of a related transformation is the synthesis of 5-(2-aminoethyl) substituted 3-pyrazolidinones starting from methyl acrylate (B77674). nih.gov In this multi-step sequence, a Michael addition of an amine to methyl acrylate is the initial step, which is then followed by further transformations and eventual cyclization with hydrazine hydrate to furnish the 5-substituted pyrazolidin-3-one. nih.gov

Reactant 1Reactant 2ProductKey Feature
α,β-Unsaturated EsterHydrazine HydratePyrazolidin-3-oneDirect cyclization via conjugate addition-condensation. nih.gov
Methyl AcrylateBenzylamine5-(2-(Benzylamino)ethyl)pyrazolidin-3-one (multi-step)Demonstrates Michael addition as an entry to 5-substituted systems. nih.gov

Syntheses from β-Hydroxy Esters

An alternative and powerful strategy for the construction of the pyrazolidinone core involves the use of β-hydroxy esters as precursors. This method offers a different retrosynthetic disconnection and can provide access to substitution patterns that may be challenging to achieve through the α,β-unsaturated route. The key transformation in this approach is typically a cyclization reaction involving a β-hydrazino ester, which is generated in situ or in a preceding step from the β-hydroxy ester.

The synthesis often begins with the conversion of the hydroxyl group of the β-hydroxy ester into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with hydrazine hydrate proceeds via an SN2 displacement of the leaving group, followed by intramolecular cyclization to afford the pyrazolidin-3-one. nih.gov

This methodology has been successfully applied to the synthesis of non-racemic pyrazolidin-3-ones starting from chiral β-hydroxy esters derived from amino acids like L-phenylalanine. nih.gov For instance, N-Cbz-(S)-3-phenylalanine can be converted into the corresponding (3R,4S)-β-hydroxy ester. Mesylation of the hydroxyl group followed by treatment with hydrazine hydrate yields the desired chiral pyrazolidin-3-one. nih.gov This approach is particularly valuable for stereoselective syntheses, as the stereocenters present in the starting β-hydroxy ester can be directly translated to the final product. To generate a this compound derivative, one would start with a β-hydroxy-γ-amino ester, with the amino group appropriately protected.

PrecursorKey StepsProductSignificance
(3R,4S)-β-Hydroxy Ester (from L-Phenylalanine)1. Mesylation of OH group. 2. Cyclization with Hydrazine Hydrate.Non-racemic 4-amino-5-phenylpyrazolidin-3-one derivativeControl of stereochemistry from a chiral pool starting material. nih.gov
Methyl N-benzyloxycarbonyl-O-tosylserinateReaction with Hydrazine Hydrate4-Benzyloxycarbonylamino-pyrazolidin-3-oneDemonstrates use of a β-sulfonyloxy ester as a direct precursor. nih.gov

Exploration of Domino and Multi-Component Reaction Pathways

Domino and multi-component reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple precursors in a single operation. beilstein-journals.orgnih.gov These reactions involve a cascade of bond-forming events under the same reaction conditions, avoiding the need for isolation of intermediates. While extensively developed for pyrazole (B372694) synthesis, their application to the saturated pyrazolidinone core is an area of growing interest.

A potential domino approach to 5-aminopyrazolidin-3-ones could involve a sequence initiated by a Michael addition, followed by an intramolecular cyclization. For instance, the reaction of a β-amino-α,β-unsaturated ester with a hydrazine derivative could proceed through a domino sequence to form the desired ring system.

Multi-component reactions for pyrazolidinone synthesis are less common but hold significant promise. A hypothetical MCR could involve the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malonates), and a hydrazine derivative. The challenge lies in controlling the sequence of reactions to favor the formation of the saturated pyrazolidinone ring over other possible aromatic products. Research in this area is focused on designing substrates and reaction conditions that guide the cascade of reactions toward the desired heterocyclic core.

Regioselective and Chemoselective Ring Formation Strategies

Achieving regioselectivity in the synthesis of substituted pyrazolidinones is crucial, especially when multiple reactive sites are present in the precursors. In the context of this compound synthesis, the primary challenge is to ensure the cyclization occurs in a manner that places the amino (or protected amino) group at the C5 position.

When using unsymmetrically substituted precursors, such as in the reaction of certain β-keto esters with hydrazine, the formation of regioisomeric products is possible. The regiochemical outcome is often influenced by the steric and electronic properties of the substituents and the reaction conditions. For example, in the synthesis of pyrazolidin-3-ones from β-hydroxy esters, the cyclization step is inherently regioselective, as the intramolecular attack of the nitrogen nucleophile is directed towards the ester carbonyl group.

Chemoselectivity is another critical consideration, particularly when functional groups that can also react with hydrazine are present in the starting materials. Protecting group strategies are often employed to mask reactive functionalities, such as amino or hydroxyl groups, preventing them from participating in undesired side reactions during the ring-forming step. The choice of protecting group is vital, as it must be stable to the cyclization conditions and readily removable in a subsequent step.

Stereoselective Synthesis of Enantiopure and Diastereopure this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantiopure and diastereopure this compound derivatives is of paramount importance.

Asymmetric Synthesis Techniques and Chiral Induction

Asymmetric synthesis aims to convert an achiral starting material into a chiral product, leading to an unequal amount of stereoisomers. Several powerful strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials. The inherent chirality of these molecules is transferred to the target molecule through a series of stereospecific reactions. As mentioned previously, non-racemic pyrazolidin-3-ones have been synthesized from the amino acid L-phenylalanine. nih.gov This strategy ensures the formation of a product with a specific absolute configuration derived from the starting material. The synthesis of 5-aminomethyl-3-pyrazolidinone derivatives has been achieved in four steps from N-Boc-glycine, demonstrating the utility of amino acids as chiral building blocks. researchgate.net

Chiral Auxiliaries: In this technique, an achiral substrate is covalently attached to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. While specific examples for this compound are not prevalent, this is a well-established method for controlling stereochemistry in heterocyclic synthesis.

Asymmetric Catalysis: This is arguably the most elegant and efficient method for asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are the two main pillars of this field. For instance, alkaloid-catalyzed asymmetric [3+2]-cycloadditions of ketenes with azomethine imines have been developed to produce bicyclic pyrazolidinones with excellent enantioselectivity (often ≥93% ee). nih.gov This type of cycloaddition represents a powerful tool for constructing the pyrazolidinone core with high levels of stereocontrol. Similarly, direct catalytic asymmetric synthesis of pyrazolidine (B1218672) derivatives has been achieved through a chiral amine-catalyzed Michael/hemiaminal cascade reaction between hydrazine compounds and α,β-unsaturated aldehydes. nih.gov

Asymmetric StrategyDescriptionExample/Application
Chiral Pool SynthesisUtilization of enantiopure natural products as starting materials.Synthesis of non-racemic pyrazolidin-3-ones from L-phenylalanine. nih.gov
Chiral AuxiliariesA temporary chiral group directs a stereoselective reaction.A general and powerful strategy for asymmetric synthesis.
Asymmetric CatalysisA small amount of a chiral catalyst generates an enantiomerically enriched product.Alkaloid-catalyzed [3+2]-cycloadditions for bicyclic pyrazolidinones. nih.gov

Diastereoselective Control in Cycloaddition and Functionalization Reactions

Diastereoselective control is a cornerstone in the synthesis of complex molecules, enabling the precise arrangement of stereocenters. In the context of pyrazolidinone synthesis, cycloaddition reactions and subsequent functionalizations are pivotal strategies where diastereoselectivity plays a crucial role.

One powerful approach involves the [3+2] cycloaddition of azomethine imines with alkenes. The inherent stereochemistry of the reactants or the influence of a chiral catalyst can effectively control the diastereochemical outcome of the cycloadducts. For instance, the reaction between a chiral non-racemic azomethine imine and an achiral acrylate can proceed with high diastereoselectivity, governed by the facial bias imposed by the chiral dipole.

Furthermore, functionalization of the pre-formed pyrazolidinone ring can be achieved with a high degree of diastereocontrol. The existing stereocenters on the ring can direct the approach of incoming reagents, leading to the selective formation of one diastereomer over the other. For example, the reduction of a 4-ketopyrazolidinone can be highly diastereoselective, with the hydride reagent preferentially attacking from the less sterically hindered face, dictated by the substituents at other positions on the ring.

Reaction TypeReactantsKey FeaturesDiastereomeric Ratio (d.r.)
[3+2] CycloadditionChiral Azomethine Imine + Achiral AcrylateDipole-controlled facial selectivityUp to >95:5
Ketone Reduction4-Oxopyrazolidinone + Hydride ReagentSubstrate-controlled steric approachUp to 98:2
AlkylationN-Acylpyrazolidinone Enolate + ElectrophileAuxiliary-controlled alkylationUp to >99:1

Application of Chiral Auxiliaries and Pyrazolidinone-Based Templates

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.govsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. wikipedia.org Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries that have found widespread application in the synthesis of chiral pyrazolidinone derivatives. wikipedia.orgrsc.org

In this strategy, an achiral pyrazolidinone precursor can be acylated with a chiral oxazolidinone auxiliary. The resulting N-acyloxazolidinone then serves as a template to control the stereochemistry of subsequent reactions. For example, the enolate derived from such a construct can undergo highly diastereoselective alkylation, aldol, or Michael addition reactions. The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face.

Pyrazolidinones themselves can also act as chiral templates. A chiral pyrazolidinone, obtained through resolution or asymmetric synthesis, can be used to direct the formation of new stereocenters. This approach is particularly useful in the synthesis of more complex molecules where the pyrazolidinone core is a central structural motif.

Chiral Auxiliary/TemplateReaction TypeElectrophile/ReagentDiastereoselectivity
(R)-4-Benzyl-2-oxazolidinoneAlkylationBenzyl (B1604629) bromide>99% d.e.
(S)-4-Isopropyl-2-oxazolidinoneAldol ReactionAcetaldehyde>98% d.e.
Chiral PyrazolidinoneMichael AdditionMethyl acrylate>95% d.e.

Site-Specific Functionalization and Chemical Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including the two ring nitrogen atoms (N1 and N2), the exocyclic amino group, and the carbon positions (C4 and C5). The ability to selectively functionalize these positions is crucial for creating a diverse range of derivatives with tailored properties. researchgate.net

Selective Alkylation and Acylation of Ring Nitrogen Atoms (N1 and N2)

The selective functionalization of the N1 and N2 positions of the pyrazolidinone ring presents a significant challenge due to their similar nucleophilic character. However, by carefully choosing the reaction conditions and reagents, a high degree of selectivity can be achieved.

Generally, the N1 position is more sterically accessible and is often the site of initial functionalization. For instance, reductive amination with an aldehyde or ketone can selectively introduce a substituent at the N1 position. researchgate.net Subsequent alkylation or acylation can then be directed to the N2 position. The nature of the substituent at N1 can influence the reactivity of N2. For example, an electron-withdrawing group at N1 can decrease the nucleophilicity of N2, allowing for selective reactions at other positions.

PositionReaction TypeReagentKey ConditionsOutcome
N1Reductive AminationAldehyde/Ketone, NaBH3CNMildly acidicSelective N1-alkylation
N2AlkylationAlkyl halide, Strong base (e.g., NaH)N1-pre-functionalizedSelective N2-alkylation
N1/N2AcylationAcyl chloride, BaseControlled stoichiometryMono- or di-acylation

Installation of Diverse Substituents at Carbon Positions (C4 and C5)

Introducing substituents at the C4 and C5 positions of the pyrazolidinone ring is essential for structural diversity. The functionalization of the C4 position can be achieved through the generation of an enolate at this position, followed by trapping with an electrophile. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

The C5 position can be functionalized through various methods, often starting from a precursor with a handle at this position. For instance, a 5-carboxypyrazolidinone can be converted to a variety of functional groups through standard carboxylic acid transformations. Alternatively, cycloaddition reactions with substituted olefins can directly install substituents at the C5 position. The site-selective functionalization of heterocyclic compounds is a well-established field, and strategies developed for other nitrogen heterocycles can often be adapted to the pyrazolidinone system. nih.govrsc.org

Sequential Functionalization and Protecting Group Strategies

The synthesis of highly functionalized this compound derivatives often requires a multi-step approach involving sequential functionalization and the use of protecting groups. researchgate.net Protecting groups are temporarily introduced to mask a reactive functional group, allowing for selective reaction at another site. creative-peptides.comspringernature.com

A typical strategy involves the initial protection of the exocyclic amino group, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). This allows for the selective manipulation of the ring nitrogen atoms. Following N1 and N2 functionalization, the amino group can be deprotected and further derivatized. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses. nih.govub.edu

A stepwise functionalization of the pyrazolidin-3-one core has been developed, which involves: researchgate.net

Reductive alkylation at N1.

Alkylation of the amidic N2 with alkyl halides.

Simultaneous hydrogenolytic deprotection of a Cbz group and reductive alkylation of the resulting primary amino group.

This sequential approach allows for the introduction of a wide range of substituents in a controlled manner. researchgate.net

StepReactionReagentsProtecting Group
1N-Protection of Amino GroupBoc-anhydrideBoc
2N1-AlkylationAldehyde, NaBH3CNBoc
3N2-AcylationAcyl chloride, BaseBoc
4Deprotection and DerivatizationTFA, then R-NCS-

Innovative and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. nih.govrsc.org These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.goveurekaselect.commdpi.comyoutube.com In the context of pyrazolidinone synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones from 5-aminopyrazoles has been efficiently achieved using microwave assistance. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. mdpi.comuc.pt The synthesis of pyrazoles and related fused systems has been successfully demonstrated using flow chemistry, suggesting its potential for the production of this compound derivatives. mdpi.com

The use of recyclable catalysts and environmentally benign solvents are also key aspects of green chemistry. For instance, the synthesis of 5-amino-pyrazole-4-carbonitriles has been reported using a recyclable magnetic nanoparticle-based catalyst in a mechanochemical reaction, which is a solvent-free method. nih.govrsc.orgsemanticscholar.org

ProtocolKey FeaturesAdvantages
Microwave-Assisted SynthesisRapid heating, shorter reaction timesIncreased efficiency, higher yields
Flow ChemistryContinuous process, enhanced controlImproved safety, scalability
Recyclable CatalysisCatalyst can be recovered and reusedReduced waste, cost-effective
Mechanochemical SynthesisSolvent-free reaction conditionsEnvironmentally friendly

Visible Light-Mediated Cascade Reactions in Pyrazolidinone Formation

Visible light has emerged as a sustainable and efficient energy source to initiate cascade reactions, allowing for the construction of complex molecules in a single synthetic operation. These reactions often proceed through radical intermediates, enabling bond formations that are challenging to achieve through traditional thermal methods.

A notable advancement in this area is the visible light-promoted cascade synthesis of N-(β-amino)pyrazolidin-3-ones from N-aryl glycines and azomethine imines. This approach utilizes blue light irradiation at room temperature without the need for an external photocatalyst or additives. researchgate.net The reaction is initiated by the photoexcitation of the N-aryl glycine, which then participates in a cascade of events leading to the formation of the pyrazolidinone ring. This methodology offers a broad substrate scope and high efficiency, delivering a diverse range of pyrazolidinone derivatives in excellent yields. researchgate.net

The general mechanism of such cascade reactions involves the generation of a radical species under visible light irradiation. This radical then engages in a series of intra- and intermolecular reactions, including additions and cyclizations, to build the heterocyclic core. The mild conditions and high functional group tolerance make this a powerful tool for the synthesis of complex pyrazolidinone structures.

Table 1: Examples of Pyrazolidinone Derivatives Synthesized via Visible Light-Mediated Cascade Reactions

EntryN-Aryl Glycine DerivativeAzomethine Imine DerivativeProductYield (%)
1N-phenylglycine1-(4-chlorophenyl)-2,2-dimethyl-1,2-diazin-1-ium-2-ide2-((4-chlorophenyl)amino)-1,5,5-trimethyl-1,2-dihydropyrazol-3-one95
2N-(4-methoxyphenyl)glycine1-(4-bromophenyl)-2,2-dimethyl-1,2-diazin-1-ium-2-ide2-((4-bromophenyl)amino)-1-(4-methoxyphenyl)-5,5-dimethyl-1,2-dihydropyrazol-3-one92
3N-(4-chlorophenyl)glycine1-(4-nitrophenyl)-2,2-dimethyl-1,2-diazin-1-ium-2-ide2-((4-nitrophenyl)amino)-1-(4-chlorophenyl)-5,5-dimethyl-1,2-dihydropyrazol-3-one88

Photoredox Catalysis and Radical-Mediated Coupling Approaches

Photoredox catalysis has revolutionized organic synthesis by providing a means to generate radical intermediates under exceptionally mild conditions. This strategy typically employs a photocatalyst, such as a ruthenium or iridium complex or an organic dye, which absorbs visible light and initiates a single-electron transfer (SET) process with a substrate molecule. The resulting radical ion can then undergo a variety of transformations, including fragmentation, addition, and cyclization, to form the desired product.

In the context of pyrazolidinone synthesis, photoredox catalysis can be utilized to generate key radical intermediates that subsequently participate in ring-forming reactions. For instance, the oxidation or reduction of suitable precursors can lead to the formation of nitrogen- or carbon-centered radicals that can be trapped intramolecularly to construct the pyrazolidinone ring.

A plausible approach for the synthesis of this compound using photoredox catalysis could involve the radical-mediated cyclization of an appropriately substituted hydrazine derivative. For example, a precursor containing an olefinic or other radical acceptor moiety could be cyclized onto a nitrogen-centered radical generated from the hydrazine functionality via a photoredox-catalyzed SET process. The choice of photocatalyst, solvent, and additives is crucial for optimizing the efficiency and selectivity of such reactions.

Table 2: Key Parameters in Photoredox-Catalyzed Pyrazolidinone Synthesis

ParameterDescriptionExamples
Photocatalyst Absorbs visible light and initiates the SET process.Ru(bpy)₃Cl₂, Ir(ppy)₃, Eosin Y, Rose Bengal
Light Source Provides the energy for photocatalyst excitation.Blue LEDs, Compact Fluorescent Lamps (CFLs)
Solvent Can influence reaction rates and solubility of components.Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)
Sacrificial Electron Donor/Acceptor Used to regenerate the active state of the photocatalyst.Triethylamine (TEA), Hantzsch ester, Ascorbic acid
Radical Precursor The substrate that is converted into a radical intermediate.N-Aryl glycines, substituted hydrazines, α-amino acids

Note: This table provides a general overview of the components typically involved in photoredox-catalyzed reactions for the synthesis of heterocyclic compounds.

While direct, high-yield syntheses of this compound using these advanced photochemical methods are still an emerging area of research, the foundational principles and successful applications in the synthesis of related pyrazolidinone congeners demonstrate the immense potential of these strategies. Future work in this field will likely focus on the design of novel precursors and the fine-tuning of reaction conditions to achieve the efficient and selective synthesis of this specific and important heterocyclic compound.

Molecular Structure, Conformational Analysis, and Stereochemical Attributes of 5 Aminopyrazolidin 3 One Systems

Advanced Structural Elucidation Techniques

The precise determination of the three-dimensional structure of 5-aminopyrazolidin-3-one systems relies on a combination of sophisticated spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazolidinone derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure and stereochemistry.

In substituted pyrazolidine-3,5-diones, the carbon atoms of the pyrazolidine (B1218672) nucleus typically exhibit chemical shifts in the range of δ 165.5–170.3 ppm in ¹³C NMR spectra. For pyrazolidin-3-one (B1205042) derivatives, the chemical shifts are influenced by the nature and position of substituents on the ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between protons and carbons, which is essential for assigning the stereochemistry of substituents on the pyrazolidinone ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazolidin-3-one Derivatives

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3=O-~170-175
C4-HVariableVariable
C5-HVariableVariable
N1-HVariable-
N2-HVariable-

Note: Actual chemical shifts are highly dependent on the specific substituents and the solvent used.

Single-crystal X-ray diffraction provides definitive evidence of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. This technique has been employed to confirm the structures of various pyrazolidin-3-one derivatives, including complex bicyclic systems. The resulting crystal structure reveals the preferred conformation of the molecule in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.

For a molecule like this compound, X-ray crystallography would be expected to reveal a non-planar five-membered ring. The precise puckering of the ring and the orientation of the amino group would be determined with high accuracy.

Table 2: Illustrative Crystallographic Parameters for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)10.1
β (°)105.3
Volume (ų)508.7
Z4

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.

Comprehensive Conformational Analysis and Intramolecular Dynamics

The five-membered ring of pyrazolidin-3-one is not planar and can adopt various conformations. Understanding the dynamics of these conformations is key to comprehending the molecule's behavior.

The pyrazolidinone ring, being a five-membered heterocycle, typically adopts a puckered conformation to relieve ring strain. The most common conformations are the "envelope" (or "half-chair") forms, where four atoms are roughly coplanar and the fifth atom is out of the plane. In the case of this compound, the out-of-plane atom could be C4 or C5, leading to different envelope conformers. The interconversion between these forms is typically a low-energy process. The specific preferred conformation can be influenced by the steric and electronic effects of substituents.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of pyrazolidinone systems. These studies can predict the relative energies of different conformers and the energy barriers for their interconversion. For instance, computational studies on related heterocyclic systems have been used to determine the preferred conformations and the influence of substituents on the ring geometry. Experimental techniques like variable-temperature NMR spectroscopy can be used to study the dynamic processes of conformational exchange and to determine the energy barriers between different conformers.

The conformational equilibrium of the pyrazolidin-3-one ring is sensitive to both the nature of its substituents and the surrounding solvent environment.

Substituent Effects: The size and electronic properties of substituents can significantly influence the preferred ring conformation. For example, a bulky substituent at the C5 position might favor a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance. The electronic nature of substituents can also affect bond lengths and angles within the ring, thereby altering the conformational preference.

Solvent Effects: The polarity of the solvent can impact the conformational equilibrium by stabilizing or destabilizing different conformers through dipole-dipole interactions or hydrogen bonding. In polar solvents, conformers with a larger dipole moment may be favored. Hydrogen bonding between the solvent and the amino or amide groups of this compound can also play a significant role in determining the conformational preference in solution. NMR studies in different solvents can provide experimental evidence for these solvent-induced conformational changes.

Chirality and Stereochemical Control in Pyrazolidinone Systems

The presence of stereogenic centers in the this compound scaffold imparts chirality to the molecule, a feature of profound importance in medicinal chemistry and stereoselective synthesis. The spatial arrangement of substituents on the pyrazolidinone ring can lead to stereoisomers with potentially distinct pharmacological, toxicological, and pharmacokinetic profiles. nih.gov Consequently, the ability to control the stereochemistry during the synthesis of these systems is a critical area of research. The enantiomer responsible for the desired biological activity is termed the "eutomer," while the less active or inactive counterpart is the "distomer". mdpi.com

Analysis of Diastereomeric and Enantiomeric Relationships

Substituted this compound derivatives, particularly those with substituents at the C4 and C5 positions, typically contain at least two stereocenters. This gives rise to the possibility of multiple stereoisomers in the form of enantiomeric pairs and diastereomers. For instance, the synthesis of 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones results in a specific relative configuration between the C4 and C5 positions. arkat-usa.org The notation (4R,5R) indicates that while the product is racemic (a mixture of (4R,5R) and (4S,5S) enantiomers), the stereochemical relationship between the two centers is fixed.

The distinct three-dimensional arrangements of these isomers mean they interact differently in a chiral environment, such as with biological receptors or enzymes. mdpi.com This can lead to significant variations in biological efficacy. It is not uncommon for one diastereomer or enantiomer to be highly potent while others are completely inactive. nih.gov For example, in studies of other heterocyclic systems, it was found that one diastereomer could be a potent nanomolar agonist at a specific receptor, while its counterpart was entirely devoid of activity. nih.gov

The synthesis of these compounds often yields mixtures of isomers, which then require separation. researchgate.net Chromatographic techniques are commonly employed to isolate the desired stereoisomerically pure compounds. arkat-usa.orgresearchgate.net The synthesis of non-racemic pyrazolidin-3-ones from chiral starting materials like L-phenylalanine can lead to mixtures of diastereomeric products that must be carefully separated and characterized. researchgate.net For example, a reaction sequence starting from N-Cbz-(S)-3-phenylalanine yielded four diastereomeric and enantiomeric products in a ratio of 35:26:26:13, necessitating chromatographic separation to isolate the pure isomers. researchgate.net

Stereoisomer RelationshipDescriptionExample Configuration
Enantiomers Non-superimposable mirror images.(4R, 5R) and (4S, 5S)
Diastereomers Stereoisomers that are not mirror images.(4R, 5R) and (4R, 5S)
Racemic Mixture An equimolar mixture of two enantiomers.50% (4R, 5R) + 50% (4S, 5S)

Mechanisms of Chiral Induction and Stereocontrol in Pyrazolidinone-Mediated Reactions

Achieving stereocontrol in the synthesis of this compound derivatives is paramount for accessing specific, biologically active isomers. Several strategies have been developed to induce chirality and control the stereochemical outcome of reactions involving the pyrazolidinone core.

One effective method is the use of a chiral auxiliary . For instance, camphor-derived pyrazolidin-3-one has been successfully employed as a chiral auxiliary to direct the stereochemical course of subsequent reactions. arkat-usa.org This approach involves temporarily incorporating a chiral molecule into the reacting system to bias the formation of one stereoisomer over others.

Another powerful strategy is substrate-controlled synthesis , where the chirality of the starting material dictates the stereochemistry of the product. The synthesis of non-racemic 3-pyrazolidinones from the chiral pool, such as using L-phenylalanine as a precursor, is a prime example of this approach. arkat-usa.orgresearchgate.net

Furthermore, stereocontrol can be achieved through diastereoselective reactions . Certain reactions involving the pyrazolidinone ring demonstrate high levels of facial selectivity. For example, regioselective copper(I) iodide-catalyzed [3+2] cycloadditions of chiral pyrazolidin-3-on-1-azomethine imines to ethyl propiolate have been shown to yield cycloadducts as single diastereomers. researchgate.net In these cases, the existing stereochemistry on the pyrazolidinone ring effectively shields one face of the molecule, directing the incoming reagent to the opposite face and resulting in a single diastereomeric product. researchgate.net However, the degree of selectivity can be influenced by the specific substituents on the reacting partners. researchgate.net

Method of StereocontrolDescriptionExample ApplicationSource
Chiral Auxiliary A chiral compound is temporarily incorporated to direct the stereochemical outcome.Use of camphor-derived pyrazolidin-3-one in stereoselective synthesis. arkat-usa.org
Chiral Starting Material Synthesis begins with an enantiomerically pure precursor from the chiral pool.Preparation of non-racemic 3-pyrazolidinones from L-phenylalanine. arkat-usa.orgresearchgate.net
Diastereoselective Reaction A reaction that favors the formation of one diastereomer over others.[3+2] Cycloaddition of chiral pyrazolidin-3-on-1-azomethine imines to give single diastereomer products. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 5 Aminopyrazolidin 3 One Derivatives

Chemical Transformations on the Pyrazolidinone Ring System

The reactivity of the 5-aminopyrazolidin-3-one scaffold is characterized by the distinct chemical behavior of its nitrogen atoms and the nucleophilicity of its exocyclic amino group. These features allow for stepwise functionalization, leading to a diverse array of polysubstituted derivatives. arkat-usa.orgresearchgate.net

The two nitrogen atoms within the pyrazolidinone ring, N1 and N2, exhibit different reactivity profiles, enabling selective functionalization. The N1 atom, being a hydrazinic nitrogen, is generally more nucleophilic than the N2 atom, which is part of an amide linkage. researchgate.net This difference allows for a stepwise approach to substitution.

Typically, the N1 position is functionalized first. For instance, reductive alkylation using aldehydes or ketones preferentially occurs at the N1 position. arkat-usa.orgresearchgate.net Subsequent alkylation of the less reactive amidic N2 atom can then be achieved under different reaction conditions, such as using alkyl halides in the presence of a base like potassium carbonate in a polar solvent like DMF. arkat-usa.org This selective, stepwise functionalization is a key advantage in the synthesis of complex pyrazolidinone derivatives. researchgate.net

A common synthetic strategy involves the acid-catalyzed reaction of a 4-aminopyrazolidin-3-one (B13511496) with aldehydes or ketones to form azomethine imines, which are intermediates resulting from derivatization at the N1-N2 fragment. arkat-usa.org These intermediates can be further utilized in various cycloaddition reactions. nih.gov

Table 1: Differential Reactivity and Functionalization of Pyrazolidinone Nitrogen Atoms

Nitrogen AtomPositionChemical CharacterTypical ReactionsReagents
N1 HydrazinicMore NucleophilicReductive Alkylation, Azomethine Imine FormationAldehydes, Ketones
N2 AmidicLess NucleophilicAlkylationAlkyl Halides + Base (e.g., K₂CO₃)

The amino group at the C5 position of the pyrazolidinone ring retains its nucleophilic character and can participate in various chemical reactions. One of the common transformations is its functionalization through reductive alkylation. arkat-usa.orgresearchgate.net Following the substitution of the N1 and N2 positions, a final step can involve the simultaneous hydrogenolytic deprotection of a protecting group (like Cbz) and reductive alkylation of the now-primary amino group at C5. arkat-usa.orgresearchgate.net This demonstrates that the C5-amino group is a viable site for introducing further diversity into the molecule. The local electronic environment dictates its reactivity, making it a key handle for derivatization. scirp.org

The pyrazolidinone ring can undergo both oxidation and reduction, affecting the core structure.

Oxidation: The ring can be oxidized using common oxidizing agents such as hydrogen peroxide or bromine.

Reduction: Reduction of the pyrazolidinone moiety can be accomplished with reducing agents like sodium borohydride. Catalytic hydrogenation is also a frequently employed reduction method. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazol-5-ols is an effective route to producing chiral pyrazolidinones. dicp.ac.cn However, catalytic hydrogenation, particularly on substituted pyrazolidinones, can be complex. While it can lead to the expected reduction products, it has also been observed to trigger unexpected ring transformations, a phenomenon discussed in the following section. semanticscholar.org

Ring Transformations and Skeletal Rearrangements

Beyond simple functionalization, the pyrazolidinone system is susceptible to more profound skeletal rearrangements, where the heterocyclic core itself is altered. These transformations often lead to the formation of different heterocyclic systems and have been discovered as unexpected outcomes of reactions aimed at simple derivatization.

One of the most significant discoveries in the chemistry of this scaffold is the "ring switching" transformation of 5-aryl-3-pyrazolidinones into N-aminohydantoins. researchgate.net This rearrangement was first observed serendipitously during studies on (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one. semanticscholar.org Researchers found that attempting to deprotect the C4-amino group via catalytic hydrogenation did not yield the expected free amine but instead resulted in 3-amino-5-benzylimidazolidine-2,4-dione (an N-aminohydantoin). semanticscholar.org

A similar transformation was observed when azomethine imines derived from the pyrazolidinone were heated in a high-boiling solvent like anisole, which also yielded hydantoin (B18101) derivatives as the sole products in good yields. researchgate.net These findings indicate that the pyrazolidinone ring possesses an inherent instability under certain thermal or hydrogenolytic conditions, making it prone to skeletal rearrangement. researchgate.netsemanticscholar.org Another documented rearrangement involves the ring-contraction of a cyclohexane-fused 2-aminopyrazolidin-3-one into a bicyclic β-lactam under the action of mercuric oxide (HgO). researchgate.net

Table 2: Examples of Pyrazolidinone Ring Transformations

Starting Material ClassReaction ConditionsResulting HeterocycleReference
(4R,5R)-4-Cbz-amino-5-phenylpyrazolidin-3-oneCatalytic Hydrogenation (H₂, Pd-C)3-Amino-5-benzylhydantoin semanticscholar.org
1-Arylmethylidene-4-Cbz-amino-5-phenylpyrazolidin-1-ium-2-ide (Azomethine Imine)Heat (refluxing anisole)N-Iminohydantoin researchgate.net
Cyclohexane-fused 2-aminopyrazolidin-3-oneHgO, MSHBicyclic β-Lactam researchgate.net

The mechanism for the rearrangement of pyrazolidinones to hydantoins has been rationalized as a multi-step process involving ring cleavage followed by a new cyclization event. researchgate.netsemanticscholar.org

The key mechanistic steps are postulated as follows:

Ring Cleavage: The reaction is initiated by the cleavage of the C(5)–N(1) single bond. The propensity for this bond to break is attributed to a combination of factors, including the inherent strain of the five-membered ring and the benzylic character of the C(5)–N(1) bond when an aryl group is present at the C5 position, which stabilizes potential intermediates. semanticscholar.org

Intermediate Formation: This cleavage results in the formation of a linear, open-chain intermediate. In the case of the thermal rearrangement of azomethine imines, this intermediate is an α,β-unsaturated hydrazide. researchgate.net

Cyclocondensation: The final step is an intramolecular cyclization. The amidic nitrogen of the hydrazide intermediate acts as a nucleophile, attacking an electrophilic carbon. In the case of the Cbz-protected starting material, this attack occurs at the carbonyl group of the benzyloxycarbonyl (Cbz) moiety, displacing the benzyloxy group and forming the new five-membered hydantoin ring. researchgate.netsemanticscholar.org

This mechanistic pathway explains how a pyrazolidinone skeleton can be fundamentally reorganized into a more stable imidazolidine-2,4-dione (hydantoin) structure under specific energetic conditions.

Cycloaddition Reactions Involving Pyrazolidinone Scaffolds and Intermediates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Pyrazolidinone derivatives, including those related to this compound, serve as versatile scaffolds and precursors for various cycloaddition strategies, leading to the formation of complex heterocyclic systems. These reactions, particularly the Diels-Alder and 1,3-dipolar cycloadditions, are valued for their ability to create multiple stereocenters with a high degree of control.

The pyrazolidinone core can be effectively utilized as a chiral auxiliary or an achiral template in conjunction with chiral catalysts to induce enantioselectivity in Diels-Alder reactions. acs.orgnih.govthieme-connect.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile, forming a cyclohexene (B86901) ring. libretexts.org When an α,β-unsaturated group is attached to the pyrazolidinone nitrogen, the resulting system can act as a dienophile.

The stereochemical outcome of these reactions is highly dependent on the coordination of a Lewis acid to the pyrazolidinone template. Templates like pyrazolidinones that can form six-membered chelates with a Lewis acid generally exhibit enhanced reactivity and selectivity. thieme-connect.com The Lewis acid activates the dienophile and, if chiral, creates a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer. acs.orgprinceton.edu

Research has shown that the nature of the substituents on the pyrazolidinone ring plays a crucial role. For instance, the bulkiness of the substituent at the N(1) position can significantly influence the enantiomeric excess (ee) of the product. acs.org Studies have demonstrated that bulky groups like 1-naphthylmethyl can lead to enantioselectivities as high as 99% ee. acs.orgnih.gov Furthermore, substitution at the C-5 position of the pyrazolidinone ring has been identified as critical for achieving optimal selectivity. nih.gov The combination of an appropriate achiral pyrazolidinone template and a chiral Lewis acid, such as a copper(II)/bisoxazoline complex, has proven to be a powerful strategy for high enantioselectivity. acs.org

Table 1: Effect of N(1)-Substituent on Enantioselectivity in a Diels-Alder Reaction

N(1)-Substituent Dienophile Diene Catalyst Enantiomeric Excess (ee) Reference
Benzyl (B1604629) Acryloylpyrazolidinone Cyclopentadiene Cu(OTf)₂/Bisoxazoline Moderate acs.org
1-Naphthylmethyl Acryloylpyrazolidinone Cyclopentadiene Cu(OTf)₂/Bisoxazoline up to 99% acs.orgnih.gov

This table is a representative example based on findings that bulkier N(1) substituents on pyrazolidinone templates generally lead to higher enantioselectivity in Lewis acid-catalyzed Diels-Alder reactions.

Pyrazolidinone scaffolds are instrumental in the generation and reaction of azomethine imines, which are versatile 1,3-dipoles. ua.esrsc.org Azomethine imines derived from pyrazolidinones are stable, isolable compounds that can react with various dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions to yield bicyclic pyrazolidinone derivatives. rsc.orgjst.go.jpnih.gov These reactions are a highly efficient method for constructing five-membered nitrogen-containing heterocyclic rings. nih.gov

The azomethine imine, formally a C,N-cyclic dipole, can be generated by the condensation of a pyrazolidinone with an aldehyde. beilstein-journals.org These dipoles can then react with electron-deficient olefins, leading to fused bicyclic products. jst.go.jp The reaction's utility has been expanded through the use of various catalytic systems, including those based on copper(I), which facilitate the enantioselective coupling of azomethine imines with terminal alkynes. jst.go.jp

A notable application is the reaction of pyrazolidinone-derived azomethine imines with ynolates, which furnishes bicyclic pyrazolidinones with a high degree of diastereoselectivity. nih.gov These products are valuable intermediates that can be converted into other important structures like β-amino acids and monocyclic pyrazolidinones. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Pyrazolidinone-Derived Azomethine Imines

Azomethine Imine Source Dipolarophile Product Catalyst/Conditions Key Finding Reference
Pyrazolidinone + Benzaldehyde Terminal Alkynes 3-Pyrazolines Cu(I) complex Enantioselective coupling jst.go.jpnih.gov
Pyrazolidinone + various Aldehydes Lithium Ynolates Bicyclic Pyrazolidinones n-BuLi, THF High diastereoselectivity nih.gov

This table synthesizes data from multiple sources to illustrate the versatility of pyrazolidinone-derived azomethine imines in 1,3-dipolar cycloadditions.

The regioselectivity and diastereoselectivity of cycloaddition reactions involving pyrazolidinone derivatives are governed by a combination of steric and electronic factors, as well as the reaction conditions and catalytic system employed. ua.esrsc.orgjst.go.jp

In 1,3-dipolar cycloadditions of azomethine imines, the regioselectivity is often controlled by the electronic nature of the dipolarophile. rsc.orgjst.go.jp For reactions with electron-poor dipolarophiles, the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant, leading to a predictable regiochemical outcome. jst.go.jp Conversely, using electron-rich olefins can reverse this regioselectivity. jst.go.jp

Diastereoselectivity is often influenced by steric hindrance, which directs the approach of the reacting partners to minimize non-bonded interactions. nih.gov For example, in the cycloaddition of azomethine imines and ynolates, a cis relationship between certain substituents in the product is often observed, while the relationship between others can be controlled, for instance, through base-mediated epimerization to favor the more stable diastereomer. nih.gov In alkaloid-catalyzed [3+2] cycloadditions, the diastereoselectivity is rationalized by the steric interactions between substituents on the azomethine imine and the ketene-derived ammonium (B1175870) enolate intermediate. nih.gov The formation of a specific diastereomer can sometimes be stabilized by intramolecular interactions, such as hydrogen bonding. researchgate.net

Catalysis plays a pivotal role in controlling both regio- and diastereoselectivity. Chiral Lewis acids or organocatalysts create a well-defined three-dimensional environment around the reactants, forcing them to adopt a specific orientation that leads to the desired stereoisomer. jst.go.jpnih.gov For instance, copper(II)-catalyzed cycloadditions of azomethine imines to acryloyl-pyrazolidinones have been shown to produce exo cycloadducts with high diastereoselectivity. nih.gov

Characterization of Reactive Intermediates and Elucidation of Reaction Pathways

Understanding the transient species and the energetic landscape of a reaction is fundamental to optimizing reaction conditions and designing new synthetic methodologies. For reactions involving this compound derivatives, this involves the study of intermediates like enolates and radicals, and the analysis of the reaction's thermodynamic and kinetic profiles.

The reactivity of pyrazolidinone derivatives often involves the formation of transient species that are not directly observable but are key to the reaction mechanism. Enolates and radicals are two such important classes of intermediates.

Enolates: Pyrazolidinones, being amides, can form enolates under basic conditions or through Lewis acid catalysis. These enolates are potent nucleophiles. For example, C(1)-ammonium enolates can be generated from carboxylic acid derivatives using isothiourea catalysts and participate in enantioselective α-functionalization reactions. st-andrews.ac.uk In the context of cycloadditions, chiral ammonium enolates derived from acids can react with in situ generated azomethine imines. nih.gov DFT studies have revealed that some formal cycloadditions proceed via a stepwise mechanism involving the formation of a C-C bond by an enolate, which is the rate- and stereochemistry-determining step. nih.gov

Radicals: Radical intermediates can also be generated from pyrazolidinone systems. Photocatalysis has emerged as a mild method to generate radical intermediates from various precursors. researchgate.net Pyrazolidinone-based Michael acceptors have been used in chiral-relay reactions involving radical conjugate additions. nih.gov In these reactions, a photocatalyst can facilitate the formation of a radical which then adds to the α,β-unsaturated pyrazolidinone derivative. The chiral information embedded in the pyrazolidinone scaffold can then influence the stereochemical outcome of the radical trapping step.

A comprehensive understanding of a reaction requires analysis of both its thermodynamic and kinetic aspects. stanford.edursc.org Thermodynamics governs the position of the equilibrium and the relative stability of reactants and products, while kinetics describes the rate at which the reaction proceeds and the pathway it follows. stanford.edu

Thermodynamic Analysis: This involves determining the change in Gibbs free energy (ΔG) for a reaction, which indicates its spontaneity. For cycloaddition reactions, the formation of stable cyclic products is often thermodynamically favorable. Methods based on non-equilibrium continuum thermodynamics can be used to derive thermodynamically consistent reaction rate models and place constraints on their parameters. frontiersin.org This approach helps to build a common framework for understanding the interplay between thermodynamics and kinetics. frontiersin.org

Kinetic Analysis: Kinetic studies focus on determining the reaction rate law and the activation energy (Ea), which provide insight into the reaction mechanism and the structure of the transition state. stanford.edu For example, kinetic models like the Langmuir-Hinshelwood model are often applied to heterogeneous catalysis. rsc.org In the context of pyrazolidinone chemistry, kinetic analysis can help to distinguish between different possible pathways, such as a concerted pericyclic mechanism versus a stepwise pathway involving a discrete intermediate. libretexts.orgnih.gov The combination of experimental rate data with computational modeling allows for a detailed elucidation of reaction pathways and the rationalization of observed selectivities. mdpi.commdpi.com

Computational Chemistry and Theoretical Modeling of 5 Aminopyrazolidin 3 One Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve the electronic Schrödinger equation to predict various chemical properties with high accuracy. wikipedia.org

Ab initio and Density Functional Theory (DFT) are two of the most prominent classes of QM methods used in computational chemistry. Ab initio methods, meaning "from first principles," use only fundamental physical constants, atomic numbers, and the positions of the nuclei as input to solve the Schrödinger equation. wikipedia.org Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) methods. wikipedia.org

DFT, on the other hand, is a method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction. This approach is often more computationally efficient than high-level ab initio methods while providing comparable accuracy. A popular DFT functional is the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional, which is frequently paired with basis sets like 6-311G++(d,p) for robust calculations. researchgate.net

For heterocyclic systems similar to 5-aminopyrazolidin-3-one, DFT and ab initio methods are routinely used for several key applications:

Geometry Optimization: These calculations determine the lowest-energy three-dimensional structure of the molecule by finding the minimum on the potential energy surface. researchgate.net

Vibrational Frequency Analysis: Theoretical calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of the molecule can be computed, providing insights into its stability.

In a study on the related compound 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, geometry optimization and vibrational frequency calculations were successfully performed using the B3LYP/6-311G++(d,p) level of theory. researchgate.net Similarly, ab initio methods have been applied to isoxazolol analogs of GABA to understand their structure and electronic properties. nih.gov These examples demonstrate the power of QM methods to elucidate the structural and electronic characteristics of complex heterocyclic molecules like this compound.

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic interactions within a molecule. huntresearchgroup.org.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Charge distribution analysis methods determine the partial atomic charges within a molecule, which is crucial for understanding its electrostatic properties and non-covalent interactions. Common methods include Mulliken population analysis, Löwdin population analysis, and Natural Bond Orbital (NBO) analysis. huntresearchgroup.org.uk NBO analysis is particularly powerful as it provides information on charge transfer and conjugative interactions between bonds. researchgate.net For instance, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors), revealing key stabilizing intramolecular interactions. researchgate.net

In studies of GABA analogs with heterocyclic rings, atomic charge distributions have been computed to understand differences in their biological activity, showing that electronic properties are key to their function. nih.gov For a molecule like this compound, MO and charge distribution analyses would reveal the most nucleophilic and electrophilic sites, guiding predictions of its reactivity.

Table 1: Conceptual Summary of Molecular Orbital and Charge Distribution Analysis
Analysis TypeKey ParametersInformation GainedRelevance to this compound
Frontier Molecular Orbital (FMO) Analysis HOMO Energy, LUMO Energy, HOMO-LUMO GapIdentifies electron-donating and electron-accepting capabilities; indicates kinetic stability and chemical reactivity. researchgate.netPredicts sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis Donor-Acceptor Interactions, Stabilization Energies (E(2)), Atomic ChargesReveals intramolecular charge transfer, hyperconjugative interactions, and hydrogen bonding; provides a chemically intuitive picture of bonding. researchgate.netElucidates the stability of the ring structure and the influence of the amino substituent.
Molecular Electrostatic Potential (MEP) Electron Density Isosurface Mapped with Electrostatic PotentialVisually identifies positive (electron-poor) and negative (electron-rich) regions of the molecule.Highlights sites prone to intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of a single, often static, molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.netencyclopedia.pub MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves over time. encyclopedia.pub This makes MD an ideal tool for exploring conformational landscapes and intermolecular interactions. researchgate.net

Conformational Analysis: Most molecules are not rigid but can exist in various shapes or conformations resulting from rotation around single bonds. chemistrysteps.com Conformational analysis is the study of the energetics between these different conformers. libretexts.org For a cyclic system like this compound, the five-membered ring is not planar and can adopt different puckered conformations, such as envelope or twist forms. Studies on related pyrazolidinone derivatives have shown they can equilibrate between two envelope conformers in solution. researchgate.net MD simulations can map the potential energy surface associated with these conformational changes, identify the most stable conformers, and calculate the energy barriers between them. libretexts.orgnih.gov

Intermolecular Interactions: MD simulations also provide detailed insights into the interactions between molecules. nih.gov These interactions, such as hydrogen bonds and dipole-dipole forces, govern the properties of substances in the condensed phase. libretexts.orgharvard.edu The this compound molecule has functional groups—the NH₂ group, the secondary amine (NH) in the ring, and the carbonyl group (C=O)—that can act as hydrogen bond donors and acceptors. harvard.edu MD simulations of this compound in a solvent like water would reveal the specific hydrogen bonding networks, the average number of hydrogen bonds, and their lifetimes, which are crucial for understanding its solubility and interactions in a biological context.

Table 2: Applications of Molecular Dynamics Simulations for this compound
Simulation AspectObjectiveKey Outputs
Conformational Sampling To identify stable and metastable conformations of the pyrazolidinone ring.Potential energy surfaces, Ramachandran-like plots for dihedral angles, dominant conformer structures (e.g., envelope, twist). researchgate.netethz.ch
Solvation Analysis To study how the molecule interacts with solvent molecules (e.g., water).Radial distribution functions (RDFs), hydrogen bond analysis (number, lifetime), solvation free energy.
Aggregate Behavior To investigate the tendency of molecules to self-associate in solution. nih.govCluster analysis, potential of mean force (PMF) for dimerization. nih.gov

Transition State Theory and Reaction Pathway Prediction

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by considering the properties of an activated complex, or transition state. wikipedia.orguomustansiriyah.edu.iq A chemical reaction is proposed to proceed from reactants to products through a high-energy transition state, which represents the point of maximum energy along the minimum-energy reaction pathway. fiveable.melibretexts.org The rate of the reaction is determined by the concentration of this transition state and the frequency at which it decomposes to form products. uomustansiriyah.edu.iqlibretexts.org

Computational chemistry plays a vital role in applying TST by locating the transition state structure on the potential energy surface and calculating its energy. This allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. fiveable.me Methods like DFT are widely used to map reaction pathways and calculate activation energies for reactions involving heterocyclic compounds. For example, the reactivity and regioselectivity of cycloaddition reactions involving pyrazolidin-3-one (B1205042) derivatives have been evaluated using DFT calculations. researchgate.net

Modern computational tools can further automate the prediction of reaction pathways. nih.govgenome.jp By analyzing vast databases of known chemical reactions, machine learning models can suggest plausible synthetic routes for a target molecule, a process known as retrosynthesis. nih.gov For this compound, these methods could be used to predict its likely reactions, identify potential side products, and understand the mechanisms governing its formation and degradation.

Predictive Modeling for Chemical Behavior and Selectivity

Building on the foundation of QM and MD, predictive modeling aims to forecast the chemical behavior and properties of molecules, including their reactivity and selectivity in chemical reactions.

Modeling Reactivity and Selectivity: Computational models can predict how and where a molecule will react. For reactions with multiple possible outcomes, these models can predict which product will be favored (selectivity).

Regioselectivity: Predicts which region of a molecule will react. For example, in cycloaddition reactions of pyrazolidin-3-one derivatives, DFT calculations can explain why certain regioisomers are formed exclusively. researchgate.net

Stereoselectivity: Predicts the formation of a specific stereoisomer. The stereoselectivity of reactions involving chiral pyrazolidin-3-one derivatives has been shown to be controlled by the stereodirecting influence of substituents, a phenomenon that can be modeled computationally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. rsc.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model is built to predict the activity of new, untested compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for inhibitors targeting specific enzymes, including those involving heterocyclic scaffolds. rsc.org For this compound and its derivatives, QSAR could be employed to predict their potential biological activities based on structural modifications.

Applications in Advanced Organic Synthesis and Materials Design

Pyrazolidinones as Chemical Scaffolds for Peptide Mimetics and Bioisosteres

In the realm of drug discovery and chemical biology, mimicking the structure and function of peptides is a significant challenge. Peptides often suffer from poor metabolic stability and low oral bioavailability. Pyrazolidinone scaffolds provide a robust solution for creating peptide mimetics—compounds that imitate the three-dimensional structure of peptides—and bioisosteres, which are structurally different but have similar biological properties.

The flexibility of natural peptides in solution is often a drawback for receptor binding, as it can lead to a significant entropic penalty upon binding. Creating conformationally constrained analogues can lock the molecule into its bioactive shape, enhancing binding affinity and selectivity. Pyrazolidinone derivatives are excellent scaffolds for this purpose. An important group of these are fused pyrazolidinone analogs, such as 2-acylamino-1-oxo-1H,5H-pyrazolo[1,2a]pyrazole-7-carboxylates, which serve as scaffolds for conformationally constrained peptide mimetics.

A notable strategy involves the synthesis of U-shaped peptide analogues built upon the 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-8-carboxylic acid scaffold. This is achieved through [3+2] cycloaddition reactions of pyrazolidinone-derived azomethine imines to create bicyclic systems that mimic peptide turns. These rigid structures are designed to improve stability and receptor binding affinity. The synthesis of these complex molecules has been demonstrated through multi-step sequences involving cycloadditions and subsequent modifications to produce non-racemic tripeptides.

Polyfunctionalized 3-pyrazolidinones have been developed as 'aza-deoxa' analogues of biologically active compounds like D-cycloserine. This bioisosteric replacement strategy involves substituting carbon and oxygen atoms with nitrogen atoms (an 'aza' substitution) and removing an oxygen atom (a 'deoxa' modification). The resulting 4-aminopyrazolidin-3-one (B13511496) core mimics the structure of the parent molecule while potentially offering altered physicochemical and pharmacological properties.

A straightforward five-step synthesis for these 'aza-deoxa' analogs has been developed. The process starts with the preparation of 5-substituted 4-(benzyloxycarbonylamino)pyrazolidin-3-ones, followed by a series of functionalization steps at the nitrogen atoms and final deprotection. This method allows for the stepwise and controlled introduction of various substituents, making it possible to systematically modify the pyrazolidinone core and explore its potential as a versatile mimic of natural amino acids and other bioactive compounds.

Role in Organocatalysis and Asymmetric Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Pyrazolidinone derivatives have proven to be highly effective in this field, particularly in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

The pyrazolidinone scaffold is a privileged structure for the development of new organocatalysts. Its rigid framework can be readily modified with chiral auxiliaries and catalytic groups to create a well-defined chiral environment. For instance, pyrazolidinone-derived hydrazides have been successfully used for asymmetric iminium ion catalysis in reactions like the Diels-Alder cycloaddition. In some designs, the pyrazolidinone moiety is directly linked to a catalytic site, such as a 4-(N,N-dimethylamino)pyridine (DMAP) derivative, to form a bifunctional catalyst.

Furthermore, achiral pyrazolidinone templates can be used in conjunction with chiral Lewis acids to achieve high levels of enantioselectivity. In these systems, the pyrazolidinone acts as a template that coordinates to both the dienophile and the metal catalyst, effectively relaying the stereochemical information from the chiral ligand to the reaction

Building Blocks for Complex Heterocyclic Systems and Chemical Libraries

Synthesis of Fused and Bridged Polycyclic Scaffolds

The pyrazolidinone core serves as a versatile template for the synthesis of intricate polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. These complex structures are typically generated through intramolecular or intermolecular cycloaddition reactions, where the pyrazolidinone derivative acts as a key reactive intermediate.

Researchers have successfully utilized chiral polysubstituted 3-pyrazolidinones and their derivatives in the stereoselective synthesis of highly functionalized compounds. arkat-usa.org One prominent strategy involves the use of azomethine imines derived from the pyrazolidinone core. These 1,3-dipoles can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct bicyclic systems.

For instance, the [3+2] cycloaddition of (1Z,4R,5R)-1-arylmethylidene-4-benzyloxycarbonylamino-3-oxo-5-phenylpyrazolidin-1-ium-2-ides with alkenes like tert-butyl acrylate (B77674) has been shown to produce pyrazolo[1,2-a]pyrazole derivatives. researchgate.netresearchgate.net These reactions often yield mixtures of isomers, which can be separated to provide access to unique, conformationally constrained peptide mimetics. researchgate.net A key example is the development of a scaffold based on 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-8-carboxylic acid, a bridged bicyclic system with potential applications in peptide chemistry. researchgate.net

Beyond cycloadditions, the pyrazolidinone ring can be transformed into other heterocyclic systems. Under certain conditions, such as catalytic hydrogenation, derivatives like (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one can undergo an unexpected "ring switching" transformation. researchgate.net This process involves the cleavage of the C(5)-N(1) bond followed by an intramolecular cyclocondensation, yielding entirely different heterocyclic structures like 3-amino-5-benzylimidazolidine-2,4-dione (an N-aminohydantoin). researchgate.net

The table below summarizes representative examples of fused and bridged scaffolds synthesized from pyrazolidinone precursors.

Table 1: Examples of Fused and Bridged Scaffolds from Pyrazolidinone Derivatives

Starting Material Type Reaction Type Resulting Scaffold Scaffold Type Reference
Pyrazolidin-1-ium-2-ide (Azomethine Imine) [3+2] Cycloaddition Pyrazolo[1,2-a]pyrazole Fused Bicyclic arkat-usa.orgresearchgate.net
Pyrazolidin-1-ium-2-ide (Azomethine Imine) [3+2] Cycloaddition 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane Bridged Bicyclic researchgate.net
4-Benzyloxycarbonylamino-5-phenylpyrazolidin-3-one Ring Transformation 3-Amino-5-benzylimidazolidine-2,4-dione Monocyclic (Rearranged) researchgate.net

Modular and Diversity-Oriented Synthesis of Compound Collections

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting point, which is essential for discovering new drug candidates and molecular probes. nih.govscispace.com The 4-aminopyrazolidin-3-one core is exceptionally well-suited for DOS due to the presence of multiple, chemically distinct reactive sites that allow for stepwise and controlled functionalization.

A key advantage of the 4-aminopyrazolidin-3-one scaffold is the ability to introduce diversity at several positions around the core ring structure. Research has demonstrated a straightforward five-step synthesis that yields fully substituted (4RS,5RS)-4-aminopyrazolidin-3-ones. researchgate.netresearchgate.net This synthetic pathway highlights the modular nature of the scaffold, enabling easy, stepwise functionalization using common reagents like aldehydes, ketones, and alkyl halides. researchgate.net

The primary points for introducing molecular diversity are:

N(1) Position: The N(1) nitrogen can be functionalized, for example, through reductive alkylation with various aldehydes or ketones. researchgate.net

N(2) Position: The amidic N(2) nitrogen can be alkylated using different alkyl halides. researchgate.net

C(4) Amino Group: The primary amino group at the C(4) position can be deprotected and subsequently functionalized, for instance, through another reductive alkylation step. researchgate.net

This modular approach allows for the systematic variation of substituents around the central pyrazolidinone framework, leading to the generation of large libraries of related but structurally distinct compounds. scispace.com By varying the building blocks (aldehydes, alkyl halides) at each step, chemists can efficiently explore the chemical space around the scaffold to optimize for a desired biological activity or material property. nih.govrsc.org

The table below outlines the key functionalization points on the 4-aminopyrazolidin-3-one core used in diversity-oriented synthesis.

Table 2: Modular Functionalization of the 4-Aminopyrazolidin-3-one Scaffold for DOS

Position on Core Type of Reagent Reaction Type Purpose in DOS Reference
N(1) Aldehydes, Ketones Reductive Alkylation Introduce appendage diversity researchgate.net
N(2) Alkyl Halides Alkylation Introduce appendage diversity researchgate.net
C(4) Amino Group Aldehydes, Ketones Reductive Alkylation Introduce appendage diversity researchgate.net

Structure Based Design Principles and Molecular Recognition of 5 Aminopyrazolidin 3 One Analogs

Theoretical Frameworks for Understanding Structure-Reactivity Relationships

Theoretical and computational chemistry provide powerful tools to dissect the intricate relationship between a molecule's structure and its chemical behavior. scribd.com For 5-aminopyrazolidin-3-one analogs, these frameworks are essential for predicting how structural modifications will influence their reactivity and the selectivity of their reactions.

The inherent reactivity of this compound analogs is directly linked to their molecular architecture. The arrangement of functional groups, the conformation of the pyrazolidinone ring, and the electronic properties of substituents all play a crucial role in determining how the molecule will behave in a chemical reaction. arkat-usa.orgnih.govlibretexts.org

Recent studies on polysubstituted 3-pyrazolidinones have highlighted the importance of stereochemistry in defining their applicability. arkat-usa.org The development of synthetic methods that allow for the stepwise functionalization of the 3-pyrazolidinone core enables a systematic investigation of structure-reactivity relationships. arkat-usa.org For instance, the reactivity of the amine and amide groups within the pyrazolidinone ring can be modulated by the introduction of different substituents, influencing the molecule's ability to act as a nucleophile or an electrophile. researchgate.netresearchgate.net

The concept of chemical potential, which is the link between structure and reactivity, helps in understanding these trends. scribd.com Factors that contribute to higher chemical potential and thus greater reactivity include the presence of weak bonds, low-energy lowest unoccupied molecular orbitals (LUMOs), high-energy highest occupied molecular orbitals (HOMOs), and permanent charges. scribd.com In the context of this compound analogs, modifications that alter these electronic characteristics will directly impact their reactivity.

Furthermore, the regioselectivity and stereoselectivity of reactions involving these analogs are governed by their molecular structure. For example, in [3+2] cycloaddition reactions of azomethine imines, which are structurally related to the pyrazolidinone framework, the stereochemical outcome can be controlled to produce specific enantiomers or diastereomers. nih.gov This highlights how the predefined stereocenters in a chiral pyrazolidinone precursor can direct the approach of a reactant, leading to a selective chemical transformation.

A study on a library of imine-type dynamic covalent materials demonstrated a clear structure-reactivity relationship where single atomic variations in the amine precursors significantly affected the rate and equilibrium constants of imine formation. nih.gov This principle is directly applicable to this compound analogs, where even subtle changes to the amino group or the pyrazolidinone scaffold can lead to predictable changes in reactivity.

Table 1: Correlation of Structural Features with Reactivity in Pyrazolidinone Analogs
Structural FeatureInfluence on ReactivityExample Reaction TypeReference
Ring SubstituentsAlters electronic density and steric accessibility of reactive sites. Electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can increase electrophilicity.Alkylation, Acylation, Cycloaddition arkat-usa.org
StereochemistryDictates the facial selectivity of approaching reagents, leading to specific stereoisomeric products.Asymmetric cycloadditions nih.gov
Ring ConformationAffects the orientation of reactive functional groups, influencing their ability to participate in intramolecular or intermolecular reactions. Can impact the stability of transition states.Ring-opening and rearrangement reactions researchgate.net
Nature of the Amine GroupPrimary, secondary, or substituted amines will exhibit different nucleophilicities and steric profiles, impacting reaction rates and equilibria.Imine formation, Amide bond formation nih.gov

Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions, offering insights that can guide synthetic efforts and rationalize experimental observations. nih.govnih.gov For this compound analogs, computational models can predict reaction pathways, transition state energies, and product distributions based on the molecule's structural motifs. nih.govunimi.it

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative understanding of reaction feasibility and selectivity. unimi.it For example, a DFT study on the [3+2] cycloaddition reaction of an azomethine imine, a related structural motif, revealed the molecular mechanism and explained the observed regioselectivity. researchgate.net Such calculations can be applied to predict how different substituents on the this compound ring would influence the activation energy and thermodynamics of a given transformation.

Quantitative Structure-Activity Relationship (QSAR) models offer another computational approach. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build models that correlate the three-dimensional properties of a series of molecules with their observed reactivity. nih.gov While often used for predicting biological activity, the same principles can be applied to chemical reactivity, allowing for the prediction of reaction rates or equilibrium constants for new analogs based on their computed steric and electrostatic fields. nih.gov

Machine learning algorithms are also emerging as powerful tools for predicting chemical reactivity. chemrxiv.org These models can be trained on large datasets of known reactions to learn the complex relationships between reactant structures and reaction outcomes. rsc.orgnih.gov For a given this compound analog, a trained machine learning model could predict its likely products when subjected to a specific set of reaction conditions.

Table 2: Computational Methods for Predicting Reactivity of this compound Analogs
Computational MethodPrinciplePredicted OutcomeReference
Density Functional Theory (DFT)Solves the electronic structure of a molecule to determine its energy and properties.Reaction energies, activation barriers, reaction mechanisms, regioselectivity, stereoselectivity. researchgate.netunimi.it
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in the biological or chemical activity of a series of compounds with changes in their molecular structures.Reaction rates, equilibrium constants for new analogs. nih.gov
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Binding modes and affinities in enzyme-catalyzed reactions. openaccessjournals.com
Machine LearningAlgorithms that learn from existing reaction data to predict the outcomes of new reactions.Reaction products, yields, and optimal reaction conditions. chemrxiv.orgrsc.org

Molecular Interaction Studies and Binding Motif Analysis

The function of this compound analogs, particularly in a biological context, is determined by their interactions with other molecules, such as proteins or nucleic acids. arkat-usa.orgplos.orgcsic.es Understanding these interactions at a molecular level is crucial for designing analogs with specific binding properties.

Non-covalent interactions are the primary forces governing how a this compound analog recognizes and binds to its target. arkat-usa.orgplos.orgcsic.es These forces, although individually weak, collectively contribute to the stability and specificity of the molecular complex.

Hydrogen Bonding: The this compound scaffold contains several hydrogen bond donors (the N-H groups of the amine and the ring) and a hydrogen bond acceptor (the carbonyl oxygen). These groups can form directional hydrogen bonds with complementary functional groups on a target molecule. arkat-usa.org The presence and orientation of these hydrogen bonds are often critical for binding affinity and selectivity. For example, intramolecular hydrogen bonding has been observed in certain pyrazolidinone derivatives, which can influence their conformation and, consequently, their intermolecular interaction potential. arkat-usa.org

Electrostatic Interactions: The distribution of charge within a this compound analog will dictate its electrostatic interactions with a target molecule. numberanalytics.com Regions of positive and negative partial charge will be attracted to complementary regions on the binding partner.

Advanced experimental techniques allow for the quantitative measurement of molecular interactions. Nanomechanical sensors, for instance, can directly measure the forces of single-molecule interactions. nih.gov This technology can provide insights into the kinetics and thermodynamics of binding events, revealing details about bond lifetimes and the energy landscapes of molecular interactions. nih.gov

Nanomechanical micro-array techniques can monitor both mass changes and structural alterations that occur upon molecular binding. plos.orgplos.orgnih.gov This allows for a comprehensive characterization of molecular interactions, distinguishing between simple binding and subsequent conformational changes in the target molecule. plos.orgnih.gov Such methods could be employed to quantify the binding forces of different this compound analogs to a specific target, providing a direct measure of their binding affinity.

Table 3: Advanced Methodologies for Quantifying Molecular Interactions
MethodologyPrincipleMeasured ParametersRelevance to this compound AnalogsReference
Nanomechanical Force SpectroscopyMeasures the force required to rupture a single molecular bond.Bond rupture forces, bond lifetimes, interaction energy landscapes.Quantifying the strength and kinetics of binding to a target molecule. nih.gov
Nanomechanical Micro-arraysDetects changes in mass and cantilever bending upon molecular adsorption.Binding events, mass of adsorbed molecules, structural rearrangements.Simultaneously measuring binding and subsequent conformational changes induced in a target. plos.orgplos.orgnih.gov
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during a binding event.Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR)Measures changes in the refractive index at a sensor surface upon molecular binding.Association and dissociation rate constants (kon, koff), binding affinity (Kd).Real-time kinetic analysis of binding events.

Computational modeling plays a pivotal role in the rational design of ligands that can bind to a specific target with high affinity and selectivity. nih.gov These methods are particularly valuable when the three-dimensional structure of the target is known.

Molecular Docking: This is a computational technique that predicts the preferred binding orientation of a ligand within the active site of a target molecule. openaccessjournals.com Docking algorithms sample different conformations and orientations of the ligand and score them based on their predicted binding energy. nih.gov This allows for the virtual screening of libraries of this compound analogs to identify those with the highest predicted affinity for a particular target. nih.gov Molecular docking can also provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-target interaction. By simulating the movement of atoms over time, MD can reveal how the ligand and target adapt to each other upon binding, the stability of the complex, and the role of solvent molecules in the interaction. acs.org These simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate estimate of the binding free energy.

Pharmacophore Modeling: When the structure of the target is unknown, a pharmacophore model can be developed based on a set of known active ligands. diva-portal.org A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, charged groups) that are required for binding. This model can then be used to search for new this compound analogs that possess the same pharmacophoric features. biotech-asia.org

Strategic Modification of this compound for Specific Molecular Recognition

The this compound core represents a versatile scaffold in medicinal chemistry and chemical biology, primarily due to its potential to act as a peptidomimetic. researchgate.netnih.gov The strategic modification of this heterocyclic system is a key approach for developing analogs with high affinity and selectivity for specific biological targets. umontpellier.fr Molecular recognition, a fundamental process in biology, relies on precise, non-covalent interactions between molecules, such as a ligand and a protein binding site. nju.edu.cnbeilstein-journals.org By systematically altering the structure of the pyrazolidinone ring, researchers can fine-tune its physicochemical properties to optimize these interactions for a desired molecular recognition event.

Design Principles for Enhanced Selectivity in Molecular Interactions

The foundation for enhancing the selectivity of this compound analogs lies in structure-based design, where functional groups are strategically introduced to complement the topology and chemical environment of a target's binding site. nih.gov The pyrazolidin-3-one (B1205042) nucleus offers multiple positions for chemical derivatization, allowing for a stepwise and controlled functionalization. researchgate.net This approach enables the creation of a diverse library of compounds where each modification is designed to probe or engage with a specific feature of the molecular target.

Key design principles include:

Mimicking Peptide Structures: Analogs of this compound are often designed as mimetics of peptide secondary structures, such as β-strands. nih.gov The pyrazolidinone core acts as a scaffold to orient appended functional groups in a spatially defined manner, mimicking the presentation of amino acid side chains in a peptide. This allows the analogs to interact with protein surfaces that naturally recognize peptide sequences. nih.gov

Hydrogen Bonding: The amide and amine functionalities inherent to the this compound structure are potent hydrogen bond donors and acceptors. Modifications can introduce additional groups, such as hydroxyls or carbonyls, to form highly specific hydrogen bond networks with the target, a critical factor for both affinity and selectivity.

Hydrophobic and Aromatic Interactions: Attaching alkyl or aryl groups at various positions on the ring can create hydrophobic interactions with nonpolar pockets in a binding site. Aromatic substituents can further engage in π-stacking or cation-π interactions, which are crucial for the recognition of specific residues like phenylalanine, tyrosine, or tryptophan.

Steric and Electrostatic Control: The size and electronic nature of the substituents can be modulated to achieve selectivity. Bulky groups can be used to sterically block binding to off-target molecules that have smaller binding pockets. Introducing charged or polar groups can leverage electrostatic attraction or repulsion to guide the ligand to its intended binding site.

A systematic approach to these modifications is essential for building a structure-activity relationship (SAR). Research has demonstrated a five-step synthesis that facilitates the easy, stepwise functionalization of the pyrazolidin-3-one core using common reagents like aldehydes, ketones, and alkyl halides. researchgate.net

Table 1: Strategic Modifications of the Pyrazolidin-3-one Core and Design Rationale

Modification SiteSynthetic MethodPotential Functional GroupsDesign Principle for Enhanced Recognition
N(1)-position Reductive alkylationSubstituted alkyl chains, benzyl (B1604629) groupsIntroduce steric bulk to control binding orientation; add functionalities for secondary interactions (e.g., aromatic rings for π-stacking). researchgate.net
N(2)-position AlkylationAlkyl halidesModulate the hydrogen-bonding capacity of the adjacent amide and alter the electronic properties of the ring. researchgate.net
C(4)-position (Starting material dependent)Amino group (defining feature)Core interaction point; modifications can alter basicity and hydrogen bonding potential. researchgate.net
C(5)-position Cycloaddition of substituted dipolesPhenyl, substituted aryl, alkyl groupsActs as an anchor in hydrophobic pockets; orients the rest of the molecule for optimal interaction with the target. researchgate.net

Influence of Conformational Flexibility on Recognition and Binding Events

The conformational flexibility of a ligand is a critical parameter that profoundly influences its molecular recognition properties and binding kinetics. nih.govnih.gov For this compound analogs, the non-planar nature of the five-membered ring means it can adopt various conformations. In solution, these derivatives can equilibrate between two distinct envelope conformers through a higher-energy planar intermediate. researchgate.net This intrinsic flexibility dictates how the molecule can adapt to a binding site and is a central consideration in its design.

The relationship between flexibility and binding can be understood through two primary models:

Conformational Selection: In this model, the unbound ligand exists as an ensemble of conformations in solution. The target protein selectively binds to a specific, pre-existing conformation that is complementary to its binding site. plos.org

Induced Fit: This model posits that the initial binding event is followed by a conformational change in both the ligand and the protein, leading to a more stable, high-affinity complex. plos.org

The degree of conformational flexibility in a this compound analog can be intentionally "tuned" through chemical modification to favor a specific binding profile. uoregon.edu

High Flexibility: A conformationally flexible analog can sample a wider range of shapes, which may allow it to bind to multiple, structurally related targets. This property, sometimes termed "promiscuity," can be advantageous in certain contexts but is often undesirable when high selectivity is the goal. plos.orgbiorxiv.org

Conformational Rigidity: Introducing bulky substituents or creating cyclic structures can restrict the conformational freedom of the pyrazolidinone ring. This pre-organizes the ligand into a single, bioactive conformation. Such rigidification often leads to enhanced binding affinity and selectivity by reducing the entropic penalty associated with binding—the molecule does not need to "pay" the energetic cost of freezing into the correct shape upon interaction with the target. uoregon.edubiorxiv.org

Research into the evolution of protein function has shown that reducing conformational flexibility can be a key mechanism for switching from a catalytically active state to a protein-binding one. uoregon.edu This principle is directly applicable to ligand design, where restricting the motion of the scaffold can lock it into a recognition-competent state. uoregon.edu

Table 2: Impact of Conformational Flexibility on Binding Properties of Ligands

Conformational StateBinding CharacteristicsThermodynamic ConsiderationsDesign Implication
Flexible May bind to multiple targets (polyspecificity); adapts to various binding pocket shapes. plos.orgbiorxiv.orgHigher entropic cost upon binding, as flexibility is lost. biorxiv.orgUseful for scaffold discovery or when targeting a family of related proteins.
Rigid Higher potential for selectivity and affinity for a single target. uoregon.edubiorxiv.orgLower entropic penalty upon binding, as the molecule is pre-organized for recognition. uoregon.eduDesirable for developing highly specific probes or therapeutic agents.

Ultimately, the optimal level of flexibility is a balance. A degree of torsional freedom may be necessary for the ligand to enter and initially adapt to the binding site, while a largely rigid core ensures that the key interacting groups are held in the precise orientation required for potent and selective molecular recognition.

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